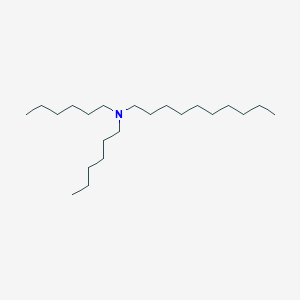

N,N-Dihexyldecan-1-amine

Description

Significance of Tertiary Amines in Chemical Science

Tertiary amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to three alkyl or aryl groups. fiveable.meamerigoscientific.com Their unique structural and electronic properties make them indispensable in numerous areas of chemical science, from industrial processes to the synthesis of fine chemicals. amerigoscientific.comnumberanalytics.comunacademy.com

The chemical behavior of tertiary amines is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity. numberanalytics.com Unlike primary and secondary amines, tertiary amines lack a hydrogen atom on the nitrogen, which means they cannot act as hydrogen bond donors, affecting their physical properties like boiling points. unacademy.com However, they can act as hydrogen bond acceptors with protic solvents like water. unacademy.com The nature of the three organic substituents attached to the nitrogen atom significantly influences the amine's steric hindrance and electronic environment, allowing for the fine-tuning of its reactivity for specific applications. fiveable.me

Due to their versatile reactivity, tertiary amines serve as crucial building blocks and reagents in organic synthesis. amerigoscientific.com They are widely used as bases in a variety of reactions and as catalysts, for instance, in the formation of polyurethanes and epoxy resins. atamanchemicals.com Their nucleophilic character enables participation in substitution and addition reactions. fiveable.me Furthermore, tertiary amines are precursors for the synthesis of amine oxides, which are valuable as surfactants and catalysts, through oxidation reactions. numberanalytics.com

The applications of tertiary amines are extensive and varied. They are key intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.com Long-chain tertiary amines, specifically those with 6 to 20 carbon atoms, are important in the production of surfactants. unacademy.com Derivatives of these amines also find use in water treatment and as polymer stabilizers. unacademy.com

Scope of Research on N,N-Dihexyldecan-1-amine and Related Long-Chain Amines

Research into this compound is primarily situated within the field of medicinal chemistry, specifically in the search for new antimicrobial agents. The synthesis and characterization of this compound have been documented as part of investigations into synthetic derivatives for potential therapeutic use against pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.govfrontiersin.org

The synthesis of this compound involves the alkylation of a secondary amine, dihexylamine (B85673), with an alkyl halide, 1-iododecane (B1670042). nih.govfrontiersin.org This reaction is typically carried out in a solvent such as acetonitrile (B52724) in the presence of a base like potassium carbonate. nih.govfrontiersin.org

Detailed Research Findings for this compound

The primary research on this compound has focused on its synthesis and subsequent characterization to confirm its molecular structure. The compound was prepared by reacting 1-iododecane with dihexylamine at reflux overnight. nih.govfrontiersin.org Following purification by column chromatography, the product was obtained as an oil. frontiersin.org Detailed spectroscopic analysis was performed to verify its identity. frontiersin.org

| Property | Data |

| Molecular Formula | C₂₂H₄₇N |

| Calculated [M+H]⁺ | 326.3787 |

| Found [M+H]⁺ | 326.3776 |

| ¹H NMR (500 MHz, CDCl₃) δ | 2.41–2.37 (m, 6 H), 1.46–1.38 (m, 6 H), 1.35–1.21 (m, 28 H), 0.91–0.86 (m, 9 H) |

| ¹³C NMR (125 MHz, CDCl₃) δ | 54.2, 31.9, 29.7, 29.6, 29.6, 29.3, 27.7, 27.4, 26.9, 22.7, 14.1 |

| Spectroscopic data sourced from research on synthetic derivatives for treating MRSA and Mycobacterium tuberculosis. frontiersin.org |

The broader field of long-chain tertiary amines, often referred to as fatty tertiary amines, encompasses a wide range of applications that drive ongoing research. google.com These compounds are critical in materials science and industrial chemistry. Their derivatives, such as quaternary ammonium (B1175870) compounds, are widely used as fabric softeners, bactericides, and asphalt (B605645) emulsifiers. google.com Long-chain tertiary amines themselves are employed as corrosion inhibitors for metals and as extractants in solvent extraction processes for metal recovery and purification. uva.esduliajancollegeonline.co.in Research in this area focuses on synthesizing novel amines with enhanced performance characteristics, such as improved efficiency in metal extraction or superior corrosion inhibition properties under various conditions. scispace.comcortecvci.com

Properties

CAS No. |

110009-55-7 |

|---|---|

Molecular Formula |

C22H47N |

Molecular Weight |

325.6 g/mol |

IUPAC Name |

N,N-dihexyldecan-1-amine |

InChI |

InChI=1S/C22H47N/c1-4-7-10-13-14-15-16-19-22-23(20-17-11-8-5-2)21-18-12-9-6-3/h4-22H2,1-3H3 |

InChI Key |

BZEJCOGYLFKDBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN(CCCCCC)CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N,n Dihexyldecan 1 Amine

Direct Alkylation Approaches for N,N-Dihexyldecan-1-amine Synthesis

Direct alkylation represents a conventional and straightforward approach for the synthesis of tertiary amines like this compound. This method typically involves the reaction of a secondary amine with an alkyl halide.

Alkylation of Amines with Alkyl Halides for this compound Preparation

The preparation of this compound can be accomplished by the direct alkylation of dihexylamine (B85673) with a suitable decyl halide, such as 1-iododecane (B1670042). This nucleophilic substitution reaction involves the lone pair of electrons on the nitrogen atom of the secondary amine attacking the electrophilic carbon of the alkyl halide, leading to the formation of the tertiary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

A documented synthesis of this compound involves the reaction of dihexylamine with 1-iododecane. While specific yield data for this exact reaction is not extensively published, the general methodology is a common practice in organic synthesis for preparing unsymmetrical tertiary amines. The choice of the leaving group on the alkyl chain is crucial, with iodides being more reactive than bromides or chlorides, thus facilitating the reaction.

Optimization of Reaction Conditions and Yields

The efficiency of the N-alkylation of secondary amines is highly dependent on the reaction conditions. Key parameters that are often optimized to maximize the yield of the desired tertiary amine include the choice of solvent, base, temperature, and the nature of the alkylating agent.

For the synthesis of long-chain tertiary amines, polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often employed. The selection of the base is also critical; inorganic bases like potassium carbonate or cesium carbonate are commonly used to scavenge the acid produced during the reaction. For instance, in the synthesis of related long-chain secondary amines, cesium carbonate has been shown to be an effective base in acetonitrile at elevated temperatures. The direct N-alkylation of morphinan (B1239233) derivatives, a class of complex secondary amines, has been shown to produce high yields of over 90% when using a combination of a protic and an aprotic solvent with a proton acceptor. google.com

The table below summarizes general conditions for the N-alkylation of amines, which can be applied to the synthesis of this compound.

Table 1: General Reaction Conditions for N-Alkylation of Amines

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Acetonitrile, DMF | Polar aprotic solvents facilitate the S_N2 reaction. |

| Base | K₂CO₃, Cs₂CO₃ | Neutralizes the HX byproduct, driving the reaction forward. |

| Temperature | 70-110 °C | Increased temperature enhances the reaction rate. |

| Alkylating Agent | Alkyl Iodide > Alkyl Bromide | Iodide is a better leaving group, increasing reactivity. |

Alternative Synthetic Routes for Tertiary Amines

Beyond direct alkylation, several other synthetic strategies can be employed for the preparation of tertiary amines, including this compound. These alternative routes can offer advantages in terms of substrate scope, selectivity, and milder reaction conditions.

Reductive Amination Strategies for N-Alkyl Decan-1-amines

Reductive amination is a powerful and widely used method for the synthesis of amines. tu-berlin.deacs.orgresearchgate.net This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of decanal (B1670006) with dihexylamine, followed by reduction.

Homogeneous rhodium catalysts have been shown to be effective for the reductive amination of long-chain aldehydes. tu-berlin.demdpi.comwiley.comresearchgate.net For instance, the reductive amination of undecanal (B90771) with diethylamine (B46881) using a rhodium-based catalyst has been studied, demonstrating the feasibility of this approach for long aliphatic chains. mdpi.com The reaction conditions, such as hydrogen pressure and temperature, as well as the concentrations of the reactants, are critical for achieving high selectivity and yield. mdpi.com The use of specific ligands, such as Xantphos, can significantly influence the outcome of the reaction. mdpi.comresearchgate.net Dosing the aldehyde slowly into the reaction mixture can also be a strategy to suppress side reactions like aldol (B89426) condensation. researchgate.net

The table below presents findings from a study on the rhodium-catalyzed reductive amination of undecanal with diethylamine, which serves as a model for the synthesis of this compound.

Table 2: Rhodium-Catalyzed Reductive Amination of Undecanal with Diethylamine

| Catalyst System | Aldehyde | Amine | Conditions | Yield of Tertiary Amine | Reference |

|---|---|---|---|---|---|

| Rh(acac)(cod)/Xantphos | Undecanal | Diethylamine | 30 bar H₂, 100 °C, Methanol | High Yield (Selectivity >99%) | mdpi.comresearchgate.net |

| Rh(acac)(cod)/SulfoXantphos | Undecanal | Diethylamine | Aqueous microemulsion, 30 bar H₂, 100 °C | High Yield | mdpi.com |

Organocatalytic reductive amination using reagents like trichlorosilane (B8805176) in the presence of DMF has also been reported as an efficient method for producing tertiary amines from a wide range of aldehydes and secondary amines. acs.org

Hydroamination and Electrophilic Amination Pathways

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical route to amines. The hydroamination of an alkene like 1-decene (B1663960) with dihexylamine would directly yield this compound. Photocatalytic methods have been developed for the anti-Markovnikov hydroamination of unactivated alkenes with secondary alkyl amines using an iridium photocatalyst and a thiol co-catalyst. nih.govscispace.comnih.gov These reactions proceed through an aminium radical cation intermediate and can be effective for a range of cyclic and acyclic secondary amines. nih.govscispace.comnih.gov

Electrophilic amination provides an alternative disconnection for C-N bond formation, where the nitrogen atom acts as the electrophile. Copper-catalyzed electrophilic amination of diorganozinc reagents with O-benzoyl hydroxylamines has been shown to be a versatile method for the synthesis of tertiary amines. organic-chemistry.orgnih.gov This approach tolerates a wide variety of functional groups and steric hindrance. organic-chemistry.orgnih.gov Another strategy involves the iron-mediated electrophilic amination of organozinc halides with organic azides to furnish secondary amines, which could potentially be extended to tertiary amines. nih.gov

Photocatalytic and Organocatalytic Methods in Long-Chain Amine Synthesis

Recent advancements in synthetic methodology have introduced photocatalytic and organocatalytic approaches for the synthesis of tertiary amines. These methods often operate under mild conditions and can offer unique reactivity.

Photocatalytic strategies have been developed for the synthesis of α-tertiary amines via C-H alkylation of unmasked primary amines. acs.orgsciensage.info While not directly producing this compound, these methods highlight the potential of photocatalysis in constructing complex amine architectures. A multicomponent photocatalytic olefin-hydroaminoalkylation has been reported for the synthesis of tertiary alkylamines, demonstrating the coupling of secondary amines, aldehydes, and alkenes. cam.ac.uk However, the addition of α-amino radicals to simple, unactivated alkenes can be challenging due to potential oligomerization. cam.ac.uk

Organocatalysis offers a metal-free alternative for amine synthesis. Organocatalyzed reductive amination of aldehydes has been achieved using a variety of catalysts and reducing agents. acs.orgsciensage.infomuni.cznih.govresearchgate.net For example, chiral phosphoric acids can catalyze the asymmetric reductive amination of aldehydes. nih.govresearchgate.net While many examples focus on the synthesis of chiral amines, the underlying principles can be applied to the synthesis of achiral long-chain amines.

Synthesis of Secondary and Tertiary Amines via Catalytic Methods

Catalytic N-alkylation of amines is a cornerstone of amine synthesis, providing efficient pathways to secondary and tertiary structures. researchgate.net These methods often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone intermediate, which then undergoes reductive amination to form the N-alkylated product, generating only water as a byproduct. researchgate.net

A range of catalysts have been developed for these transformations, demonstrating broad applicability. cas.cnbohrium.com For instance, a molecular molybdenum oxide catalyst, [N(C4H9)4]2[Mo6O19], has been shown to be highly efficient for the N-alkylation of various amines with aldehydes, using silicon hydrogen as a reducing agent. bohrium.com Similarly, nanostructured bimetallic catalysts, such as Co/Sc systems, are capable of mediating both borrowing hydrogen and reductive amination pathways to produce primary, secondary, and tertiary alkyl amines from sources like alcohols, aldehydes, and ammonia. uni-bayreuth.de

Below is a table summarizing various catalytic systems used for the synthesis of tertiary amines.

| Catalyst System | Substrates | Reaction Type | Key Features |

| Ruthenium Complexes | Alcohols and Amines | N-Alkylation | Excellent catalytic activity and selectivity under solvent-free conditions. researchgate.net |

| Nickel-Copper Hybrid | Alcohols and Amines | N-Alkylation (Alcohol Amination) | Noble-metal and organic-ligand free; stable to air and moisture; reusable. cas.cn |

| [N(C4H9)4]2[Mo6O19] | Aldehydes and Amines | N-Alkylation | Uses silicon hydrogen as a reductant; catalyst is easy to prepare and recyclable. bohrium.com |

| Co/Sc Nanostructured Catalyst | Alcohols, Aldehydes, Ketones, Ammonia | Borrowing Hydrogen / Reductive Amination | Versatile for primary, secondary, and tertiary amines; reusable. uni-bayreuth.de |

| Nano-Carbon Catalyst | Alcohols and Amines | N-Alkylation (Alcohol Amination) | Heterogeneous non-transition-metal catalyst with excellent performance. cas.cn |

Bio-based Approaches for Amine Synthesis

The drive towards a circular economy has spurred the development of methods to synthesize amines from renewable resources. ru.nl Bio-based feedstocks such as chitin, terpenes, and monosaccharides from agricultural byproducts serve as valuable starting materials. ru.nlnih.govrsc.org

One approach involves the conversion of chitin, the world's most abundant natural nitrogen-containing polymer, into various amines. nih.gov Its monomer, N-acetyl-D-glucosamine (NAG), can be converted through a deoxygenation process over a Ru/C catalyst in an acidic solution, yielding a mixture of amine compounds. nih.gov

Another strategy is the palladium-catalyzed telomerization of terpenes, such as the renewable β-myrcene, with various amines. rsc.org This method allows for the synthesis of a wide variety of long-chain unsymmetrical secondary and tertiary amines. rsc.org The use of an aqueous multiphase system with ethanol (B145695) as a co-solvent facilitates easy separation of the product and recycling of the homogenous palladium catalyst. rsc.org Furthermore, monosaccharides derived from sugar beet pulp have been used to prepare surfactants via one-pot reductive amination, a process that can introduce different alkyl chain lengths and create tertiary amine structures. ru.nl Reductive amination has also been applied to bio-based aromatic aldehydes to create pluri-functional amine monomers, avoiding high viscosity by preventing the formation of hydroxyl groups. mdpi.com

Derivatization Strategies of Amine Functional Groups

For analytical purposes, the amine functional group often requires chemical modification, or derivatization, to enhance its detectability and improve separation in chromatographic and spectrometric techniques.

Enhancement of Analytical Detection through Chemical Derivatization

Many amines, particularly aliphatic ones like this compound, lack a chromophore, making them difficult to detect using standard HPLC with UV-Vis detectors. helsinki.filibretexts.org Chemical derivatization addresses this by introducing a chromophoric or fluorophoric tag to the analyte molecule. libretexts.org This process is essential for the analysis of amines in complex matrices like food or environmental samples. helsinki.fiwiley.com

Common derivatizing agents for primary and secondary amines include dansyl chloride, benzoyl chloride, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). helsinki.filibretexts.org Fmoc-Cl, for example, reacts with primary and secondary amines to create derivatives that can be detected by both UV (at 265 nm) and fluorescence (excitation at 265 nm, emission at 340 nm). libretexts.org However, many of these reagents are unsuitable for tertiary amines because they rely on reacting with a replaceable hydrogen atom on the nitrogen, which tertiary amines lack. copernicus.org

Chemical Derivatization for Spectrometric Analyses

For gas chromatography-mass spectrometry (GC-MS), derivatization is often required to increase the volatility and thermal stability of analytes. libretexts.orgwiley.com While many reagents target primary and secondary amines, specific methods exist for tertiary amines. One such method involves derivatization with pentafluorobenzyl chloroformate, which allows for analysis by electron capture gas chromatography. acs.org Another approach uses isobutyl chloroformate (IBCF) as a derivatizing agent, which converts amines into carbamates suitable for GC-MS analysis. copernicus.org

The table below outlines common derivatization agents and their applications in amine analysis.

| Derivatizing Agent | Target Amines | Analytical Technique | Purpose |

| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary, Secondary | HPLC-UV/Fluorescence | Adds a UV-active and fluorescent tag. libretexts.org |

| Dansyl chloride | Primary, Secondary | HPLC-UV | Adds a UV-active tag; more stable than OPA derivatives. wiley.com |

| Isobutyl chloroformate (IBCF) | Primary, Secondary | GC-MS | Forms carbamate (B1207046) derivatives to improve volatility and separation. copernicus.org |

| Pentafluorobenzyl chloroformate | Tertiary | GC-MS (Electron Capture) | Forms carbamates for enhanced detection of tertiary amines. acs.org |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) | Primary, Secondary | UPLC-MS/MS | Creates derivatives with excellent chromatographic and MS properties. acs.org |

N-Dealkylation and C-N Bond Transformations for Amine Modification

The modification of a tertiary amine like this compound can be achieved through N-dealkylation or transformations involving the cleavage of the C-N bond. These reactions are crucial for synthesizing drug metabolites and for the late-stage functionalization of complex molecules. nih.govacs.org

N-dealkylation, the removal of an alkyl group from a nitrogen atom, can be accomplished using several chemical methods. nih.gov A widely used approach involves reacting the tertiary amine with a chloroformate reagent, such as propargyl chloroformate. capes.gov.brresearchgate.net This reaction proceeds through a quaternary ammonium (B1175870) salt intermediate to yield a carbamate, which can then be deprotected under mild conditions to furnish the secondary amine. capes.gov.brresearchgate.net Another classic method is the von Braun reaction, which uses cyanogen (B1215507) bromide to cleave the C-N bond, forming a cyanamide (B42294) that can be subsequently hydrolyzed or reduced to the secondary amine. nih.gov More recently, photoredox catalysis has emerged as a mild and highly functional group-tolerant protocol for the N-dealkylation of various tertiary amines, including aliphatic structures like trihexylamine. acs.org

Beyond simple dealkylation, the C-N bond of tertiary amines can be cleaved and transformed to create new chemical bonds. Metal-free aerobic oxidation, using molecular oxygen as the oxidant, can achieve C-N bond cleavage to construct new N-heterocycles. rsc.org Transition-metal catalysis also plays a significant role in these transformations. rsc.org For instance, a strategy for the formal C-N cross-coupling of tertiary amines involves their in-situ conversion to alkyl iodides (using trifluoroacetic anhydride (B1165640) and sodium iodide), which can then participate directly in nickel-catalyzed cross-coupling reactions. wiley.com Additionally, iodine has been shown to catalyze the amidation of tertiary amines with acyl chlorides through an oxidative C-N bond cleavage, providing a practical route to structurally diverse amides under mild conditions. organic-chemistry.org

Mechanistic Investigations of N,n Dihexyldecan 1 Amine Reactivity

Reaction Mechanism Elucidation in Synthesis and Transformation Pathways

The synthesis of tertiary amines like N,N-Dihexyldecan-1-amine can be achieved through several established methods. One common approach is the reductive amination of aldehydes or ketones. libretexts.orgpressbooks.pub In this process, a secondary amine, such as dihexylamine (B85673), reacts with an aldehyde, in this case, decanal (B1670006), to form an iminium ion intermediate. libretexts.orgwikipedia.org This intermediate is then reduced in situ to the corresponding tertiary amine. libretexts.org The mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to the iminium cation, which is subsequently reduced. pressbooks.pub

Another synthetic route involves the N-alkylation of a secondary amine with an alkyl halide. mnstate.edursc.org For this compound, this would involve reacting dihexylamine with 1-bromodecane. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. mnstate.edu Polyalkylation can be a competing process, but using an excess of the amine can favor monosubstitution. mnstate.edu

Transformation pathways of this compound often involve the cleavage of the C-N bond, a process known as N-dealkylation. nih.gov This can be accomplished using various reagents, such as chloroformates or through catalytic methods. nih.gov The von Braun reaction, using cyanogen (B1215507) bromide, is a classic method for N-dealkylation that proceeds through a quaternary cyanoammonium intermediate. nih.gov Catalytic methods, for instance using palladium catalysts, can also achieve C-N bond cleavage. nih.gov

Furthermore, the reactivity of tertiary amines can be harnessed for C-C bond formation. In a process analogous to the Guerbet condensation, tertiary amines can undergo self-alkylation over platinum or palladium catalysts. rsc.org The proposed mechanism involves dehydrogenation of an alkyl group to form an enamine-like intermediate, which then acts as a nucleophile to attack another amine molecule, ultimately leading to longer-chain tertiary amines. rsc.org

Amine Radical Cation Formation and Reactivity Studies

The one-electron oxidation of this compound leads to the formation of a highly reactive intermediate known as an amine radical cation. beilstein-journals.orgbeilstein-journals.orgdoaj.org This species is central to many of the amine's subsequent reactions and can be generated through various methods, including electrochemistry, chemical oxidants, and, notably, visible-light photoredox catalysis. beilstein-journals.orgbeilstein-journals.org

Once formed, the amine radical cation can undergo several distinct reaction pathways. beilstein-journals.orgnih.gov These pathways include:

Back electron transfer: The radical cation can be reduced back to the neutral amine. beilstein-journals.org

Hydrogen atom abstraction: In the presence of a suitable hydrogen atom acceptor, the radical cation can lose a hydrogen atom to form an iminium ion. beilstein-journals.org

Deprotonation: Loss of a proton from the carbon alpha to the nitrogen results in the formation of a highly reducing α-amino radical. beilstein-journals.orgnih.gov

C-C bond cleavage: This less common pathway involves the fragmentation of a C-C bond alpha to the nitrogen, generating a carbon radical and an iminium ion. beilstein-journals.org

Single Electron Transfer Processes Involving Long-Chain Amines

The initial step in the formation of the amine radical cation is a single electron transfer (SET) from the lone pair of the nitrogen atom of the amine. researchgate.net In the context of photoredox catalysis, a photoexcited catalyst, such as a ruthenium or iridium complex, acts as an oxidant, accepting an electron from the amine. beilstein-journals.orgnih.gov This process is a reductive quenching of the photoexcited catalyst. beilstein-journals.org

Long-chain aliphatic amines, like this compound, are effective electron donors in these SET processes. beilstein-journals.org The feasibility of this electron transfer is a key aspect of their reactivity. acs.org The formation of electron-donor-acceptor (EDA) complexes between the amine and an acceptor can facilitate this process, sometimes observable through charge-transfer bands in UV-vis spectroscopy. acs.org

Formation and Interception of Iminium Ions from Amine Radical Cations

A primary fate of the this compound radical cation is its conversion to an iminium ion. wikipedia.orgbeilstein-journals.orgnih.gov This transformation can occur through two main pathways:

Direct hydrogen atom abstraction: A radical species in the reaction mixture can abstract a hydrogen atom from one of the carbons alpha to the nitrogen of the amine radical cation. beilstein-journals.org

Deprotonation followed by oxidation: The amine radical cation can first be deprotonated by a base to form an α-amino radical. This radical is a potent reducing agent and can be easily oxidized in a subsequent step to the iminium ion. beilstein-journals.orgnih.gov

The resulting iminium ion is a powerful electrophile and can be intercepted by a variety of nucleophiles. wikipedia.orgbeilstein-journals.org This reactivity is the basis for numerous synthetic transformations, such as the aza-Henry reaction (reaction with a nitroalkane anion) and the Mannich reaction (reaction with an enol or enolate). beilstein-journals.org The ability to generate and trap these iminium ions under mild photoredox conditions has significantly expanded the synthetic utility of tertiary amines. beilstein-journals.org

Kinetic and Thermodynamic Aspects of this compound Reactions

Kinetic studies of similar amine reactions, such as hydroamination and reactions with CO2, reveal important mechanistic details. For instance, in lanthanide-catalyzed hydroamination, kinetic studies have shown the rate-determining step to be the β-insertion of the alkene into the metal-amido bond. libretexts.org In the reaction of secondary amines with CO2, which proceeds through a zwitterionic intermediate, the deprotonation of this intermediate is a key kinetic step that can be influenced by other bases present in the solution. utwente.nl For reactions proceeding through photoredox-generated radical cations, the kinetics can be complex, involving multiple steps. Kinetic analysis of such multi-step processes can be performed using techniques like UV/vis spectroscopy and global data fitting to determine the rate constants for each step. rsc.org

Thermodynamic data , such as enthalpy of formation, Gibbs energy of formation, and entropy, are fundamental for determining the feasibility and position of equilibrium for a given reaction. nist.gov While specific values for this compound are not listed, databases like the NIST WebBook provide such data for related, smaller tertiary amines (e.g., N,N-Diethyl-1-butanamine). nist.gov These values are typically determined through calorimetry or calculated from equilibrium measurements. nist.gov The Gibbs energy change (ΔG°) for a reaction, calculated from the enthalpies and entropies of reactants and products, indicates its spontaneity under standard conditions. nist.gov

Advanced Characterization Techniques for N,n Dihexyldecan 1 Amine and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the detailed characterization of molecular structures. For N,N-Dihexyldecan-1-amine, a tertiary amine, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information regarding its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. nih.govemerypharma.comnumberanalytics.com By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the complete atomic framework can be established.

In the ¹H NMR spectrum of a tertiary amine, the protons on the carbons directly attached to the nitrogen atom (α-protons) are deshielded due to the electronegativity of the nitrogen. jove.com These signals typically appear in the chemical shift range of 2.2–2.9 ppm. jove.com Protons further down the alkyl chains (β, γ, etc.) appear at progressively lower chemical shifts (upfield), consistent with standard alkane values. libretexts.org

In ¹³C NMR spectroscopy, the carbon atoms bonded directly to the nitrogen (α-carbons) are also significantly deshielded and resonate in the range of 30-60 ppm. jove.comtutorchase.com The chemical shifts of other carbons in the hexyl and decyl chains follow predictable patterns based on their distance from the nitrogen atom. acs.org The absence of any N-H proton signal, which would typically appear as a broad peak between 0.5 and 5.0 ppm, confirms the tertiary nature of the amine. jove.comhw.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on typical shifts for aliphatic amines.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-C H₂- (α-carbons on all three chains) | ~ 2.4 | ~ 50-55 |

| N-CH₂-C H₂- (β-carbons) | ~ 1.5 | ~ 28-32 |

| Terminal -C H₃ (on hexyl and decyl chains) | ~ 0.9 | ~ 14 |

| Other -C H₂- groups | ~ 1.3 | ~ 22-29 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and confirm the connectivity of the hexyl and decyl chains to the central nitrogen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. libretexts.org For this compound, the most crucial diagnostic feature is what is absent from the spectrum. Unlike primary and secondary amines, tertiary amines lack a hydrogen atom bonded to the nitrogen. orgchemboulder.com Consequently, their IR spectra show no N-H stretching vibrations, which typically appear as one or two bands in the 3300-3500 cm⁻¹ region. tutorchase.comacenet.edurockymountainlabs.com

The presence of the tertiary amine functional group is supported by several other characteristic absorptions:

C-H Stretching: Strong, broad bands from the symmetric and asymmetric stretching of the C-H bonds in the numerous methylene (B1212753) and methyl groups of the alkyl chains are prominent in the 2850-3000 cm⁻¹ region. acenet.edurockymountainlabs.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines gives rise to medium to weak absorption bands in the 1020-1250 cm⁻¹ range. libretexts.orgorgchemboulder.comorgchemboulder.com This region can be complex and may overlap with other vibrations, but its presence is a key indicator. acenet.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | Absent | - | Confirms tertiary amine structure. orgchemboulder.comrockymountainlabs.com |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | From hexyl and decyl chains. acenet.edu |

| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium to Weak | Characteristic of tertiary amines. orgchemboulder.commsu.edu |

| CH₂ Bend (Scissoring) | ~ 1465 | Medium | From alkyl chain methylene groups. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for quantifying its presence in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Compositional Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for analyzing the purity of this compound and identifying any related impurities. mdpi.comlcms.cz The technique separates the components of a mixture by LC before they are detected and identified by MS.

For tertiary amines, which are basic and can be hydrophobic depending on the chain length, mixed-mode or reversed-phase chromatography is often employed. sielc.comresearchgate.net

Columns: A C18 reversed-phase column is commonly used, providing separation based on hydrophobicity. researchgate.net Mixed-mode columns that offer both hydrophobic and cation-exchange interactions can provide enhanced retention and selectivity for basic compounds like tertiary amines. sielc.com

Mobile Phases: A typical mobile phase consists of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net The aqueous phase is often acidified with formic acid or contains a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to ensure the amine is protonated, which improves chromatographic peak shape and enhances ionization for MS detection. sielc.comnih.gov

Detection: Electrospray ionization (ESI) in positive ion mode is highly effective for tertiary amines, as the nitrogen atom is readily protonated to form a stable [M+H]⁺ ion. mdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, allowing for the confirmation of the elemental formula (C₂₂H₄₇N).

The purity of a sample of this compound can be determined by integrating the peak area of the main compound in the chromatogram and comparing it to the areas of any impurity peaks.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry in Related Amine Metabolite Studies

While not a routine technique for analyzing pure compounds, Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a powerful tool for studying the spatial distribution of molecules, including amine metabolites, directly in tissue sections. nih.govnih.gov This technique provides invaluable information in biological and pharmacological studies.

In MALDI imaging, a thin tissue section is coated with a chemical matrix that absorbs energy from a laser. frontiersin.org The laser desorbs and ionizes analytes from the tissue, and their masses are measured. By rastering the laser across the entire tissue section, a map of the distribution of specific molecules can be generated. frontiersin.org

A significant challenge in analyzing small amine metabolites is their poor ionization efficiency and potential interference from matrix signals. nih.gov To overcome this, chemical derivatization strategies are often employed. Reagents can be applied to the tissue to react with the amine groups, adding a tag that increases the mass (shifting it out of the low-mass interference region) and improves ionization. nih.govresearchgate.net This allows for the sensitive and specific imaging of endogenous amine metabolites. nih.gov

X-ray Diffraction for Solid-State Structure Determination of Derivatives

While this compound is likely an oil or low-melting solid at ambient temperature, its derivatives, such as salts (e.g., hydrochloride or hydrobromide salts), can often be crystallized. Single-crystal X-ray diffraction (XRD) analysis of these crystalline derivatives provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. pdx.eduethz.ch

The technique works by passing a beam of X-rays through an ordered, single crystal. pdx.edu The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. ethz.ch By analyzing the positions and intensities of the spots in this pattern, crystallographers can calculate the electron density throughout the crystal's unit cell and thus determine the precise location of every atom. mdpi.com

This analysis yields a wealth of structural information, including:

Exact bond lengths and bond angles.

The conformation of the flexible alkyl chains.

The geometry around the nitrogen atom.

Intermolecular interactions, such as hydrogen bonding (in the case of salts) and van der Waals forces, which dictate how the molecules pack together in the crystal. researchgate.net

This level of detail is unparalleled by other analytical techniques and provides a fundamental understanding of the molecule's structure.

Computational and Theoretical Chemistry Studies of N,n Dihexyldecan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. openaccessjournals.com These methods solve the Schrödinger equation, providing insights into electronic structure and reactivity. openaccessjournals.com

Molecular Dynamics Simulations and Conformational Analysis

N,N-Dihexyldecan-1-amine, with its long, flexible alkyl chains, can adopt a vast number of different three-dimensional arrangements, or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. openaccessjournals.com By simulating the motion of the molecule, MD can provide a detailed picture of its conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net

Understanding the preferred conformations is crucial as the shape of the molecule can significantly influence its physical properties and how it interacts with other molecules. For example, the accessibility of the nitrogen's lone pair, a key factor in its reactivity, will be dependent on the conformation of the surrounding hexyl and decyl chains.

Prediction of Reaction Pathways and Catalytic Mechanisms

Computational chemistry can be used to model chemical reactions, predicting the most likely pathways and the structures of transition states and intermediates. lhasalimited.org For this compound, this could involve modeling its synthesis, such as the alkylation of a primary or secondary amine, or its potential role as a catalyst. libretexts.org Tertiary amines can act as bases or nucleophilic catalysts in various organic reactions. mnstate.edu

Computational Modeling of Amine Interactions in Complex Systems

This compound may be used in environments where it interacts with other molecules, surfaces, or in different solvent systems. Computational modeling can simulate these complex interactions. srce.hrnih.gov For example, MD simulations can be used to study how the amine orients itself at an interface, such as between oil and water, which is relevant to its potential application as a surfactant or corrosion inhibitor.

These models can also investigate non-covalent interactions, such as hydrogen bonding (if interacting with protic solvents or substrates) and van der Waals forces, which are critical in determining the behavior of the molecule in a condensed phase. srce.hrnih.gov Understanding these interactions is vital for predicting the macroscopic properties and performance of this compound in various applications. mdpi.com

Applications of N,n Dihexyldecan 1 Amine in Materials Science and Industrial Chemistry

Incorporation into Polymer Systems

The molecular structure of N,N-Dihexyldecan-1-amine, featuring a sterically hindered tertiary amine, makes it a valuable component in the synthesis and modification of various polymer systems.

Polyurethane Chemistry and Isocyanate-Free Polymer Synthesis Utilizing Diamines

The synthesis of polyurethanes traditionally involves the reaction of polyols with isocyanates, which are known to be toxic. lu.seglobaljournals.org Tertiary amines are widely used as catalysts in these conventional systems to accelerate the reaction between the isocyanate and hydroxyl groups. gvchem.comresearchgate.netgoogle.com The catalytic activity is influenced by the amine's structure, with the lone pair of electrons on the nitrogen atom playing a key role in activating the isocyanate group. gvchem.com

In the drive toward greener and safer chemistry, significant research has focused on non-isocyanate polyurethane (NIPU) synthesis. nih.govwiley.com A prominent NIPU pathway involves the reaction of cyclic carbonates with primary or secondary amines, often diamines, to form poly(hydroxy urethane)s. globaljournals.orgnih.govresearchgate.net In this context, while diamines serve as the primary building blocks of the polymer chain, tertiary amines like this compound can act as essential catalysts. nih.gov They facilitate the ring-opening of the cyclic carbonate by the amine nucleophile, a critical step in forming the urethane (B1682113) linkage. nih.govbohrium.com

Recent advancements have explored embedding tertiary amine catalysts within the polymer network itself to promote dynamic bond exchange and enable the creation of reprocessable materials known as covalent adaptable networks (CANs). bohrium.com While this compound is not a diamine and thus does not directly form the polymer backbone in this specific NIPU chemistry, its function as a catalyst is crucial for controlling reaction kinetics and enabling these innovative, isocyanate-free polymerization methods. gvchem.comnih.gov

Advanced Materials Engineering Leveraging Amine Structures

The unique properties of long-chain amines are harnessed in the bottom-up fabrication of advanced materials, particularly in nanotechnology. ijrpr.com Amines can function as surfactants, capping agents, and even reducing agents in the synthesis of nanoparticles, providing control over their size, shape, and stability. nih.gov

Long-chain amines, a class to which this compound belongs, are instrumental in the synthesis of monodisperse metallic and metalloid nanoparticles. acs.orgacs.org In these processes, the amine serves multiple functions:

Stabilizer/Capping Agent: The long alkyl chains coordinate to the surface of the growing nanoparticle, preventing aggregation and controlling the final particle size. nih.govacs.org Research shows that higher concentrations of amine surfactants can lead to smaller, more uniform nanoparticles. nih.gov

Reducing Agent: In some systems, the amine itself can act as a mild reducing agent, reducing metal precursors to their zerovalent state to form the nanoparticles. rsc.orgrsc.org

Solvent and Reaction Medium: The amine can act as a high-boiling point solvent, providing the necessary temperature conditions for nanoparticle formation. acs.org

For example, studies have demonstrated the synthesis of monodispersed silver nanoparticles by reacting silver carboxylate with a tertiary amine. acs.org The amine reacts with the precursor to form a thermally unstable intermediate that decomposes to yield nanoparticles, with the alkyl chains of the associated carboxylate acting as the capping ligand. acs.org Similarly, iron oxide and other metallic nanoparticles have been successfully synthesized using long-chain amines to control particle morphology and dispersibility. nih.govrsc.org

| Nanoparticle Type | Amine Function | Key Finding/Parameter | Reference |

|---|---|---|---|

| Iron(0) | Reducing Agent & Surfactant | Amine is oxidized to an imine; particle size (6-10 nm) controlled by temperature and reaction time. | rsc.orgrsc.org |

| Iron Oxide (Fe3O4) | Reducing & Surface-Functionalizing Agent | Particle size becomes more uniform with higher amine-to-iron concentration ratios. | nih.gov |

| Silver (Ag) | Reagent & Mild Reducing Agent | Forms an unstable intermediate; particle size controlled by the alkyl chain length of the carboxylate precursor. | acs.org |

| Various (In, Ga, Bi, etc.) | Coordinating Solvent & Precursor Component | Reacts with metal chlorides to form metal-amido complexes in situ, leading to nanoparticle formation. | acs.org |

Development of Specialized Reagents and Additives

Beyond polymerization and nanomaterials, this compound and similar long-chain tertiary amines serve as critical components in the formulation of specialized industrial products.

One significant application is as a corrosion inhibitor . cortecvci.com Amines can adsorb onto a metal surface, forming a protective film that insulates the metal from corrosive agents. uva.esajchem-a.com The long alkyl chains of this compound enhance this effect by creating a dense, hydrophobic (water-repelling) layer, which is particularly effective in preventing corrosion in systems exposed to water or acidic environments. cortecvci.com Studies have shown that amine-based inhibitors can promote the formation of a stable, protective magnetite oxide layer on steel surfaces. cortecvci.com

Another key role is as a phase-transfer catalyst (PTC) . fzgxjckxxb.comheteroletters.org Many industrial chemical reactions involve reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). fzgxjckxxb.comptfarm.pl A PTC, typically a quaternary ammonium (B1175870) salt which can be formed from a tertiary amine, facilitates the reaction by transporting a reactant from one phase to the other. heteroletters.orgptfarm.pl The lipophilic alkyl groups of a cation derived from this compound would make it highly soluble in the organic phase, while the charged nitrogen center can pair with an anion from the aqueous phase, effectively carrying it into the organic medium to react. nih.govorganic-chemistry.org This technique is considered a cornerstone of green chemistry as it often allows for the use of water instead of organic solvents and can lead to higher yields and product purity under mild conditions. fzgxjckxxb.comptfarm.pl

Role of N,n Dihexyldecan 1 Amine in Catalysis

Direct Catalytic Activity in Organic Transformations

Tertiary amines are a cornerstone of organocatalysis, where small organic molecules accelerate chemical reactions without the need for metal catalysts. Their basicity and nucleophilicity enable them to activate substrates in numerous ways. For a molecule like N,N-Dihexyldecan-1-amine, its lone pair of electrons on the nitrogen atom is available to act as a Lewis base or nucleophile, while its bulky alkyl groups provide a specific steric environment that can influence reaction selectivity.

Research has shown that tertiary amines can catalyze a range of transformations. For instance, in the catalytic asymmetric α-acylation of other tertiary amines, a chiral N-heterocyclic carbene (NHC) works in concert with photoredox catalysis to functionalize C(sp³)–H bonds. nih.govacs.org While this compound itself is not chiral, this illustrates the capacity of tertiary amine moieties to participate in complex, selective bond-forming reactions. acs.org

Another relevant area is the aerobic oxidative monodealkylation of tertiary amines, a process that converts them into secondary amines. chemrxiv.org This reaction can be catalyzed by a synergistic system of a hydroxylamine (B1172632) and NOx under mild, aerobic conditions. chemrxiv.org The mechanism often involves the one-electron oxidation of the tertiary amine to form an aminium radical cation, which then proceeds to an iminium ion before hydrolysis. chemrxiv.org The specific alkyl groups on this compound (two hexyl and one decyl group) would influence which group is cleaved during such a process.

The "tert-amino effect" describes ring-closure reactions where N,N-dialkyl-substituted anilines undergo cyclization, a process that can be mediated by organocatalysts. beilstein-journals.org These reactions highlight the ability of the tertiary amine group to facilitate intramolecular transformations through mechanisms like a 1,5-hydride shift. beilstein-journals.org

Table 1: Examples of Organic Transformations Catalyzed by Tertiary Amines This table presents data for analogous tertiary amines to illustrate potential catalytic activities.

| Reaction Type | Catalyst/System | Substrates | Key Conditions | Product/Yield | Reference |

|---|---|---|---|---|---|

| Asymmetric α-Acylation | Chiral NHC / [Ru(bpy)₃]²⁺ / m-DNB | Tertiary Amine + Aldehyde | Blue Light Irradiation | α-Aminoketone (High Yield, 92% ee) | nih.gov |

| Aerobic Oxidative Monodealkylation | Hydroxylamine / NOx | N-Ethyl-N-cyclohexylbenzylamine | O₂ (1 atm), 70 °C | N-Cyclohexylbenzylamine (Selective Deethylation) | chemrxiv.org |

| Indole-Annulation Cascade | Diphenylphosphate (20 mol%) | N,N-(dialkylamino)benzaldehyde + Indole | Toluene, 50 °C | Annulated Indole (Good Yield) | beilstein-journals.org |

This compound as a Ligand in Metal-Catalyzed Reactions

In metal-catalyzed reactions, tertiary amines can serve as effective ligands. They coordinate to a metal center through their nitrogen lone pair, influencing the metal's electronic properties and steric environment. This modulation of the metal's reactivity is crucial for catalytic efficiency and selectivity. The bulky and electron-donating nature of the alkyl groups in this compound suggests it could function as a valuable "L-type" (neutral) ligand.

Amines are widely used as inexpensive and efficient ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net For instance, in the N-arylation of challenging α-branched secondary amines, the design of the ligand is critical to prevent side reactions and achieve high yields. nih.govmit.edu While phosphine (B1218219) ligands are common, simple amines have also been shown to promote these transformations effectively. researchgate.netnih.gov The steric bulk of a ligand like this compound could be advantageous in promoting the reductive elimination step and stabilizing the active catalytic species.

Table 2: Tertiary Amines as Ligands in Metal-Catalyzed Reactions This table presents data for reactions using analogous amine ligands to illustrate their potential role.

| Reaction | Metal Catalyst | Amine/Ligand Example | Substrates | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Morpholine | Aryl Tosylate + Arylboronic Acid | High Yields | researchgate.net |

| Sonogashira Coupling | Pd(OAc)₂ | DABCO | Aryl Halide + Terminal Alkyne | Moderate to Excellent Yields | researchgate.net |

| C-N Cross-Coupling | Palladium | Various Biaryl Phosphines (often used alongside amine substrates) | Aryl Halide + α-Branched Secondary Amine | Up to 95% | nih.gov |

| Intramolecular Hydroamination | Lanthanocene Catalyst | Aminoalkene (acts as both substrate and initial ligand) | Terminal Aminoalkene | >95% Conversion | libretexts.org |

Phase Transfer Catalysis Mediated by Tertiary Amines

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. biomedres.usfzgxjckxxb.com Tertiary amines can function as phase-transfer catalysts, often by being quaternized in situ to form an active quaternary ammonium (B1175870) salt. ias.ac.in However, the fundamental role involves carrying an anionic reactant from the aqueous phase into the organic phase where the reaction occurs.

The mechanism, first detailed by Charles Starks, involves the formation of a lipophilic ion pair. fzgxjckxxb.com A tertiary amine can be protonated or alkylated to form a quaternary ammonium cation (Q⁺). This cation then pairs with a reactant anion (Y⁻) from the aqueous phase to form an ion pair [Q⁺Y⁻] that is soluble in the organic phase due to the lipophilic nature of the Q⁺ cation. fzgxjckxxb.comoperachem.com Once in the organic phase, the "naked" anion Y⁻ is highly reactive and reacts with the organic substrate.

This compound is structurally well-suited for this role. Its three long alkyl chains (two hexyl, one decyl) confer significant lipophilicity, which would promote the solubility of the formed ion pair in the organic phase, a critical requirement for an effective phase-transfer catalyst. fzgxjckxxb.com This property is crucial for achieving high reaction rates. biomedres.usbiomedres.us

Table 3: Examples of Phase Transfer Catalysis Mediated by Amine-Type Catalysts This table illustrates PTC reactions where tertiary amines or their quaternary derivatives are used.

| Reaction Type | Catalyst | Reactants | Phase System | Product | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution (Williamson Ether Synthesis) | Benzyltriethylammonium chloride | p-Chloronitrobenzene + Sodium Methoxide | Organic / Aqueous NaOH | p-Nitroanisole | biomedres.us |

| Alkylation | Quaternary Ammonium Salts | Phenylacetonitrile + N-substituted-bis(2-chloroethyl)amine | Organic / Aqueous NaOH | N-substituted-4-cyano-4-phenylpiperidine | fzgxjckxxb.com |

| Quaternisation (Menshutkin Reaction) | N/A (Amine is the reactant) | Tertiary Amine + Alkyl Halide | Solvent (e.g., Methanol) | Quaternary Ammonium Salt | rsc.org |

Electrocatalytic Applications Involving Amine-Based Catalysts

Amine-based systems are increasingly important in electrocatalysis, particularly for the electrochemical reduction of carbon dioxide (CO₂). rsc.org This application is central to carbon capture and utilization (CCU) technologies, which aim to convert CO₂ into valuable chemicals and fuels. acs.orgresearchgate.net Amines act as both capture agents and components of the electrolyte that facilitate the subsequent electrochemical conversion.

Studies have shown that the choice of amine and the electrode material are critical. For example, using a copper electrode with an ethylenediamine (B42938) (EDA) electrolyte was found to dramatically enhance the current density and Faradaic efficiency for CO production compared to a glassy carbon electrode. acs.orgresearchgate.net Other research has focused on the selective production of formate (B1220265) using amine-modified lead electrodes. researchgate.net The performance of these integrated systems is often evaluated by the Faradaic efficiency (the percentage of charge that leads to the desired product) and the current density (the rate of reaction). rsc.orgrsc.org The long alkyl chains of this compound would primarily affect the physical properties of the electrolyte, such as viscosity and conductivity, and could influence the mass transport of reactive species to the electrode surface.

Table 4: Performance of Amine-Based Systems in CO₂ Electroreduction This table summarizes findings for various amine-based electrolytes to illustrate their electrocatalytic role.

| Amine Electrolyte | Electrode | Potential (vs. RHE) | Major Product | Peak Faradaic Efficiency (%) | Current Density (mA/cm²) | Reference |

|---|---|---|---|---|---|---|

| Ethylenediamine (EDA) | Copper (Cu) | -0.76 V | Carbon Monoxide (CO) | 58% | -18.4 | acs.orgresearchgate.net |

| Monoethanolamine (MEA) | Silver (Ag) | Not specified | Carbon Monoxide (CO) | 72% | 50 | rsc.org |

| 4-aminomethylbenzene (modified) | Lead (Pb) | -1.29 V | Formate (HCOO⁻) | >80% | -24.0 | researchgate.net |

| Monoethanolamine (MEA) | Silver (Ag) | -1.0 V | Formate (HCOO⁻) / CO | 45% / 39.1% | Not specified | researchgate.net |

N,n Dihexyldecan 1 Amine in Surfactant Science and Self Assembly

Synthesis and Characterization of N,N-Dihexyldecan-1-amine Oxide Surfactants and Related Compounds

The synthesis of long-chain amine oxide surfactants is most commonly achieved through the direct oxidation of the corresponding tertiary aliphatic amine. wikipedia.org For this compound, this process would yield this compound oxide.

The typical industrial synthesis involves reacting the tertiary amine with hydrogen peroxide (H₂O₂), usually as a 35-70% aqueous solution. google.com.afatamanchemicals.com The reaction is an exothermic process conducted under controlled temperature conditions, often between 55°C and 75°C. google.com.afmdpi.com To manage the reaction medium and prevent the formation of a viscous gel phase, especially at high surfactant concentrations (greater than 30%), a co-solvent like isopropanol (B130326) may be used. mdpi.com The reaction pH is also a critical parameter, preferably maintained in the range of 7 to 10 to ensure optimal conversion and product stability. google.com.af

General Synthesis Reaction: R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O (where R represents the alkyl chains; in this case, two hexyl and one decyl group)

Following the oxidation, the product mixture may be treated to remove any residual hydrogen peroxide. atamanchemicals.com The final product is an aqueous solution of the amine oxide surfactant.

Characterization of the synthesized amine oxide is crucial to confirm the conversion of the tertiary amine and verify the structure. Standard spectroscopic methods are employed for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the amine oxide is confirmed by the appearance of a characteristic absorption band for the N→O bond, typically found in the range of 920-970 cm⁻¹. mdpi.com Concurrently, changes in the C-N bond stretching vibrations are observed.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectra are used to monitor the chemical shifts of the protons on the carbon atoms adjacent to the nitrogen. Upon oxidation of the amine to an amine oxide, these protons experience a downfield shift due to the electron-withdrawing effect of the N⁺-O⁻ group. ekb.egekb.eg

Surface Activity and Interfacial Phenomena of Long-Chain Amine Derivatives

Long-chain amine oxides like this compound oxide are classified as amphoteric surfactants because their headgroup charge is pH-dependent. atamankimya.comresearchgate.net In acidic solutions (pH below their pKa, typically around 4.5-5), the oxygen atom is protonated, and the molecule behaves as a cationic surfactant (R₃N⁺-OH). wikipedia.orgresearchgate.net In neutral and alkaline solutions, it exists in its non-ionic, zwitterionic form (R₃N⁺-O⁻). ekb.egresearchgate.net This dual nature governs its surface activity.

The primary function of a surfactant is to reduce the surface tension at interfaces, such as the air-water interface. Long-chain amine oxides are highly effective in this regard. ekb.egresearchgate.net Key parameters that define the surface activity of a surfactant include:

Critical Micelle Concentration (CMC): The concentration at which surfactant monomers in a solution begin to aggregate into micelles. It is a measure of the surfactant's efficiency. Long-chain amine oxides generally exhibit low CMC values. nih.gov For instance, the widely used Lauryldimethylamine oxide (DDAO) has a CMC of 1.70 mM. wikipedia.org The larger hydrophobic volume of this compound (total of 22 carbons in the alkyl chains) would be expected to result in a significantly lower CMC.

Effectiveness (γ_CMC): The surface tension of the solution at the CMC. Lower γ_CMC values indicate greater effectiveness in reducing surface tension.

Maximum Surface Excess (Γ_max): The maximum concentration of surfactant molecules adsorbed per unit area at the interface. It relates to the packing density of the surfactant molecules at the surface.

Minimum Surface Area (A_min): The average area occupied by each surfactant molecule at the interface. It is inversely related to Γ_max and provides insight into the orientation and packing of the surfactant molecules.

The table below presents typical surface activity data for related long-chain amine-based surfactants to illustrate the expected properties.

| Surfactant | CMC (mol/L) | γ_CMC (mN/m) | Γ_max (mol/m²) | A_min (nm²/molecule) | Temperature (°C) |

| N,N-Dimethyldodecylamine N-oxide (DDAO) wikipedia.org | 1.70 x 10⁻³ | - | - | - | 25 |

| N-Dodecylglycinate nih.gov | 5.0 x 10⁻³ | 25.4 | - | - | 25 |

| N-Decylglycinate nih.gov | 4.8 x 10⁻² | 24.3 | - | - | 25 |

| N-(2-ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride mdpi.com | 1.4 x 10⁻² | 35.8 | 3.10 x 10⁻⁶ | 0.53 | 25 |

This table provides illustrative data for related compounds, as specific experimental values for this compound oxide are not readily available in the cited literature.

Micellar Systems and Self-Aggregation Behavior of Amphoteric Amine-Based Surfactants

Above the critical micelle concentration (CMC), individual surfactant molecules (monomers) in the bulk solution undergo self-assembly to form organized aggregates known as micelles. researchgate.net This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic alkyl chains and water molecules.

The micellization of amphoteric amine oxides is strongly influenced by the solution's pH. acs.org

In neutral or alkaline media , the amine oxide headgroup is non-ionic, and micelle formation is driven primarily by hydrophobic interactions. ekb.eg

In acidic media , the headgroup becomes protonated and carries a positive charge. wikipedia.org The resulting electrostatic repulsion between the cationic headgroups can lead to a higher CMC and may influence the size and shape of the micelles formed.

Amine oxide surfactants are frequently used in combination with other types of surfactants, such as anionic surfactants like sodium dodecyl sulfate (B86663) (SDS). acs.orgdiva-portal.org These mixed systems often exhibit synergistic interactions, meaning the properties of the mixture are superior to those of the individual components. diva-portal.org This synergy is characterized by a significant negative deviation of the mixed CMC from the ideal value, indicating that micelle formation is more favorable in the mixture. acs.orgdiva-portal.org This enhanced performance is attributed to the reduction of electrostatic repulsion between the headgroups of the anionic surfactant by the non-ionic or cationic amine oxide, leading to more compact packing within the micelle.

At higher concentrations, beyond simple micelle formation, long-chain amine oxides can form more complex, ordered structures known as liquid crystalline phases. wikipedia.org The specific type of self-assembled structure depends on factors like surfactant concentration, temperature, and the presence of additives.

Applications in Detergent Formulations and Emulsification

The versatile properties of long-chain amine oxides make them valuable components in a wide range of commercial products, particularly detergents and emulsions. wikipedia.orgatamankimya.com

Detergent Formulations: Amine oxides are widely incorporated into cleaning products, including dishwashing liquids, hard surface cleaners, and personal care items like shampoos and hand soaps. wikipedia.orgatamanchemicals.comatamanchemicals.com They serve multiple functions in these formulations:

Primary Surfactant/Detergency: They are effective detergents, capable of emulsifying grease and suspending soil particles in the wash liquor. atamankimya.com

Foam Booster and Stabilizer: They are known for enhancing the volume and stability of foam, a desirable characteristic in many consumer products. wikipedia.orgatamankimya.com

Thickener/Viscosity Modifier: They increase the viscosity of formulations, improving product texture and stability. wikipedia.orgatamanchemicals.com

Compatibility: A key advantage of amine oxides is their compatibility with all other classes of surfactants (anionic, cationic, and other non-ionics), which allows for great flexibility in formulating high-performance cleaning products. atamankimya.com

Emulsification: As surface-active agents, amine oxides are effective emulsifiers, facilitating the formation and stabilization of emulsions—mixtures of immiscible liquids like oil and water. atamankimya.comcymitquimica.com This property is essential in a variety of products, from industrial degreasers to lotions and creams in the personal care sector. atamanchemicals.comcymitquimica.com By adsorbing at the oil-water interface, they lower the interfacial tension and create a protective barrier that prevents the droplets of the dispersed phase from coalescing.

Environmental Research Perspectives on Amines, Including N,n Dihexyldecan 1 Amine

Formation of Transformation Products in the Environment

The degradation of parent compounds like N,N-Dihexyldecan-1-amine in the environment leads to the formation of various transformation products (TPs), which may have different properties and environmental concerns than the original substance. dokumen.pub The study of these TPs is essential for a comprehensive environmental risk assessment.

During atmospheric degradation, the oxidation of amines can produce a range of compounds. For tertiary amines, reaction with OH radicals can lead to the formation of aldehydes and secondary amines. acs.org In the presence of NOx, there is also the potential for the formation of nitrosamines and nitramines, which are classes of compounds of significant health and environmental concern. ieaghg.org The formation of these products is a complex process influenced by the specific amine structure and atmospheric conditions. rsc.org For example, the atmospheric photo-oxidation of some amides, which can be degradation products of amines, can lead to the formation of isocyanic acid or methyl-isocyanate. nilu.com

In aquatic environments, particularly during water treatment processes involving chlorination, tertiary amines are known precursors to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. nih.gov The structure of the tertiary amine significantly influences the yield of NDMA. nih.gov For instance, tertiary amines with branched alkyl groups or certain benzyl (B1604629) structures have been shown to produce higher yields of NDMA. nih.gov Besides nitrosamines, the degradation of tertiary amines during chlorination also quantitatively produces aldehydes and secondary alkylamines. acs.org

The biodegradation of long-chain amines can also lead to the formation of intermediates. In a study on a di-long-chain tertiary amine salt, the rise and fall of two biodegradation intermediates were observed during the degradation process. nih.gov The anaerobic degradation of primary long-chain alkylamines is proposed to proceed through the formation of alkanals and then fatty acids. oup.com

It is important to note that the transformation products of a chemical pollutant can sometimes be more toxic or persistent than the parent compound. dokumen.pub Therefore, understanding the formation pathways and identity of these TPs is a critical area of environmental research. acs.org

Table 3: Common Transformation Products of Long-Chain Tertiary Amines

| Environmental Compartment | Degradation Process | Parent Compound Class | Transformation Products | Reference |

|---|---|---|---|---|

| Atmosphere | Photo-oxidation | Tertiary Amines | Aldehydes, Secondary Amines, Amides, Imines, Nitrosamines, Nitramines | unit.norsc.orgacs.orgieaghg.org |

| Aquatic (Water Treatment) | Chlorination/Chloramination | Tertiary Amines | Aldehydes, Secondary Amines, N-Nitrosodimethylamine (NDMA) | acs.orgnih.gov |

| Aquatic (Biotic) | Anaerobic Biodegradation | Primary Long-Chain Alkylamines | Alkanals, Fatty Acids | oup.com |

| Aquatic (Biotic) | Aerobic Biodegradation | Di-long-chain Tertiary Amine Salt | Unspecified Intermediates | nih.gov |

Patent Landscape and Innovation in N,n Dihexyldecan 1 Amine Technology

Review of Existing Patent Literature Pertaining to N,N-Dihexyldecan-1-amine

An analysis of existing patents demonstrates a consistent interest in the synthesis and application of long-chain tertiary amines. These compounds are valued for their surface-active properties and as precursors to more complex molecules.

Key areas of application identified in the patent literature include their use as:

Fabric softeners: Derivatives of these amines, particularly quaternary ammonium (B1175870) compounds, are effective fabric softeners.

Surfactants: Their amphiphilic nature makes them useful as surfactants in detergents and other cleaning products.

Drilling muds: They are utilized in the formulation of drilling fluids for oil and gas exploration.

Asphalt (B605645) emulsifiers: They aid in the formation and stabilization of asphalt emulsions.

Bactericides and disinfectants: Certain long-chain tertiary amines and their derivatives exhibit antimicrobial properties. google.com

Intermediates for textile reagents and insecticides: These amines serve as building blocks for more complex molecules with specific functionalities in the textile and agricultural industries. google.com

The synthesis of these amines is also a key focus of patent literature. Patented processes often describe the reaction of fatty acids, fatty alcohols, or fatty nitriles with secondary amines. For instance, a common method involves the reductive amination of fatty aldehydes or ketones. Another approach is the alkylation of a secondary amine with a long-chain alkyl halide. A Chinese patent, for example, details a production method for fatty tertiary amines and a catalyst for synthesizing trioctyl decyl tertiary amine, a compound structurally analogous to this compound.

Table 1: Selected Patents Related to Long-Chain Tertiary Amines

| Patent Number | Title | Assignee | Application/Key Finding |

|---|---|---|---|

| US7342136B2 | Process of making long chain internal fatty tertiary amines | Not specified | Describes the use of long-chain tertiary amines in fabric softeners, drilling muds, surfactants, asphalt emulsifiers, and bactericides/disinfectants. google.com |

| US2366534A | Production of long-chain tertiary amines | Not specified | Highlights the use of long-chain tertiary amines as intermediates for textile reagents and insecticide compositions. google.com |

| CN113698303A | Production Method of Fatty Tertiary Amine | Jiangsu Wansheng Dawei Chemical Co Ltd | Discloses a production method for fatty tertiary amines and a catalyst for synthesizing trioctyl decyl tertiary amine. unifiedpatents.com |

Emerging Patent Trends and Industrial Applications

Recent patent trends indicate a shift towards more specialized and environmentally friendly applications of long-chain tertiary amines. There is a growing interest in their use in "green" chemistry, for instance, as catalysts or in the synthesis of biodegradable surfactants.

Emerging applications and innovative trends include:

Corrosion inhibitors: Quaternized fatty amines and their derivatives are being developed as corrosion inhibitors, particularly for use in oilfield applications.

Paraffin (B1166041) dispersants: These compounds are showing promise as paraffin dispersants in the oil and gas industry.

Gas well foamers: Their surfactant properties are being harnessed in gas well foamers.

Drug delivery systems: The unique properties of these amines are being explored for their potential in novel drug delivery systems.

Synthesis of hindered tertiary amines: New catalytic methods are being developed for the synthesis of long-chain or hindered tertiary amines, which are valuable as non-nucleophilic bases and polymer stabilizers.

Innovation is also evident in the development of novel synthesis routes that offer improved efficiency and sustainability. For example, research into catalytic systems for the self-alkylation of simpler tertiary amines to produce more complex, long-chain structures is an active area of investigation. This method provides a pathway for creating hindered tertiary amines with increased chain length. rsc.org

Table 2: Emerging Trends in Long-Chain Tertiary Amine Patents

| Innovation Area | Description | Potential Industrial Impact |

|---|---|---|

| Green Surfactants | Development of biodegradable surfactants derived from fatty amines. | Reduced environmental impact of cleaning products and industrial formulations. |

| Oilfield Chemicals | Application as corrosion inhibitors, paraffin dispersants, and gas well foamers. | Improved efficiency and sustainability in oil and gas extraction. |

| Advanced Catalysis | Novel catalytic methods for the synthesis of hindered and long-chain tertiary amines. | Access to a wider range of specialized amines for various chemical applications. |

| Drug Delivery | Exploration of fatty amines and their derivatives in drug delivery systems. | Potential for new and more effective therapeutic treatments. |

Future Research Directions

Novel Synthetic Methodologies for N,N-Dihexyldecan-1-amine

Traditional synthesis of tertiary amines often involves multi-step processes or the use of harsh reagents. rsc.org Future research should focus on developing more efficient, sustainable, and atom-economical routes to this compound.

Promising methodologies that warrant investigation include:

Direct Catalytic C-C Coupling: Inspired by the Guerbet condensation, recent studies have shown that tertiary amines can undergo C-C coupling over platinum (Pt) and palladium (Pd) catalysts to form longer-chain amines. rsc.org A novel research direction would be to adapt this methodology to synthesize this compound from more readily available, shorter-chain tertiary amines. This approach involves a dehydrogenation-condensation mechanism and could provide a more direct route to complex amines. rsc.org

Visible-Light-Mediated Carbonyl Alkylative Amination (CAA): A significant breakthrough in amine synthesis is the use of visible light to facilitate the addition of alkyl radicals to iminium ions, which are generated in situ from a secondary amine and an aldehyde. nih.govcam.ac.uk Research could explore the synthesis of this compound by reacting dihexylamine (B85673) with decanal (B1670006) in the presence of an alkyl halide, a silane (B1218182) reducing agent, and a photocatalyst. This metal-free, modular approach offers a streamlined pathway to structurally diverse tertiary amines. cam.ac.uk

Biocatalytic Synthesis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical synthesis. researchgate.net Future work could focus on engineering ω-transaminases (ω-TA) or imine reductases (IReds/RedAms) for the synthesis of long-chain amines. researchgate.netacs.org A potential biocatalytic cascade could convert renewable fatty acids into the desired amine, contributing to a more sustainable chemical industry. researchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

| Methodology | Key Features | Potential Advantages | Research Challenges |

|---|---|---|---|

| Direct Catalytic C-C Coupling | Pd or Pt catalysts, high temperature. rsc.org | Utilizes simpler amine precursors, potential for continuous flow processes. | Catalyst stability and selectivity, high energy input, understanding complex reaction mechanisms. rsc.org |

| Visible-Light CAA | Metal-free, photocatalyst, radical chain process. nih.govcam.ac.uk | High modularity, mild reaction conditions, broad substrate scope. cam.ac.uk | Quantum yield efficiency, scalability from lab to industrial production, precursor availability. wiley.com |

| Biocatalytic Cascades | Whole-cell catalysts, enzymes like Cv-FAP and transaminases. researchgate.net | High stereoselectivity, use of renewable feedstocks, mild aqueous conditions. acs.orgmdpi.com | Enzyme stability and substrate scope, product inhibition, downstream purification. uni-greifswald.de |

Exploration of Advanced Catalytic Applications

The inherent basicity and structural features of this compound suggest its potential use as a catalyst or catalyst component in various reactions. gvchem.com Its long alkyl chains could offer unique solubility profiles and steric effects.

Future research should investigate its role in: